Dimethyl Chlorothiophosphate-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl Chlorothiophosphate-D6 is a deuterated analog of Dimethyl Chlorothiophosphate, an organophosphate compound. It is primarily used as an intermediate in the synthesis of pesticides and plasticizers. The compound contains sulfur and chlorine atoms bonded to a central phosphorus atom, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl Chlorothiophosphate-D6 can be synthesized through the reaction of deuterated methanol (CD3OD) with phosphorus trichloride (PCl3) and sulfur. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
PCl3+2CD3OD+S→(CD3O)2P(S)Cl+2HCl
The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl Chlorothiophosphate-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Dimethyl Phosphorothioate.
Reduction: Reduction reactions can convert it to Dimethyl Phosphite.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Dimethyl Phosphorothioate
Reduction: Dimethyl Phosphite
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Dimethyl Chlorothiophosphate-D6 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphate compounds.
Biology: Employed in studies involving enzyme inhibition, particularly those related to acetylcholinesterase.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides, plasticizers, and flame retardants
Mechanism of Action
The mechanism of action of Dimethyl Chlorothiophosphate-D6 involves its interaction with molecular targets such as enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can disrupt normal nerve function, leading to its use in pesticides .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Chlorothiophosphate: The non-deuterated analog with similar chemical properties.
Dimethyl Phosphorochloridothioate: Another organophosphate with a similar structure but different reactivity.
Dimethyl Phosphite: A reduced form of the compound with distinct chemical behavior
Uniqueness
Dimethyl Chlorothiophosphate-D6 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it particularly valuable in research applications where understanding the detailed pathways of chemical reactions is crucial .
Properties
Molecular Formula |
C2H6ClO2PS |
---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
chloro-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3/i1D3,2D3 |
InChI Key |
XFBJRFNXPUCPKU-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])Cl |
Canonical SMILES |
COP(=S)(OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.